
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is an organic compound with the molecular formula C8H11NO3 It is characterized by the presence of an amino group, a hydroxyl group, and a benzene ring with two hydroxyl groups in the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol typically begins with commercially available starting materials such as catechol (benzene-1,2-diol) and ethylene oxide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild to moderate temperatures (50-100°C) and may require solvents like ethanol or water to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to quinones.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl groups to alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. It can act as a precursor to biologically active molecules and is investigated for its interactions with enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of drugs targeting specific biochemical pathways.
Industry
In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Catechol (Benzene-1,2-diol): Similar structure but lacks the amino and hydroxyethyl groups.
Dopamine (3,4-Dihydroxyphenethylamine): Contains a similar benzene ring with hydroxyl groups but has a different side chain.
Epinephrine (Adrenaline): Similar structure with an additional methyl group on the amino group.
Uniqueness
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is unique due to the presence of both an amino group and a hydroxyethyl group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-3-5(11)1-2-8(6)12/h1-3,7,10-12H,4,9H2 |
InChI Key |
DXOPCURXIBLUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)
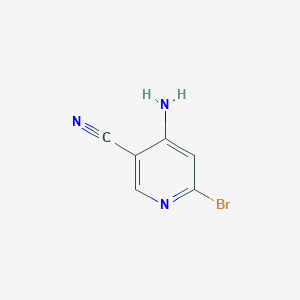
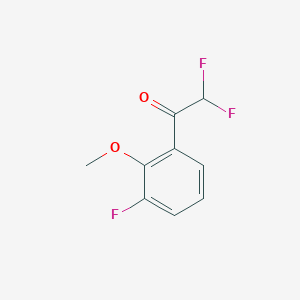
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
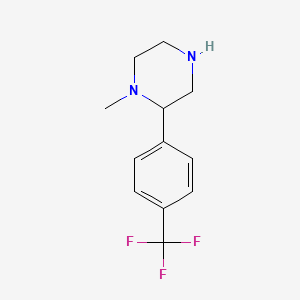
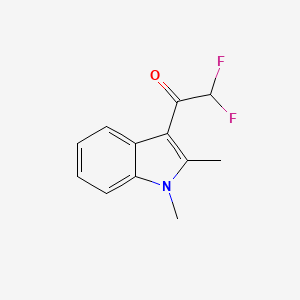
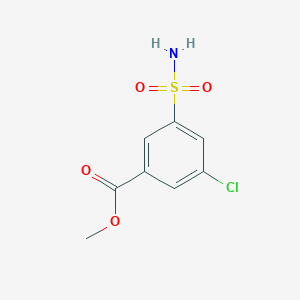
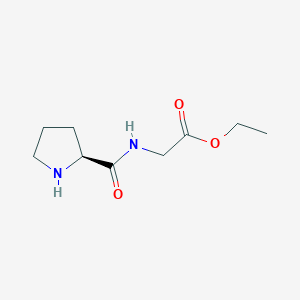

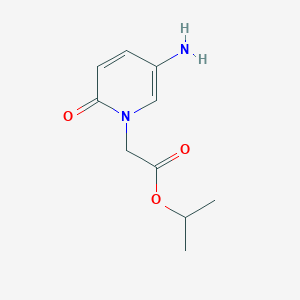
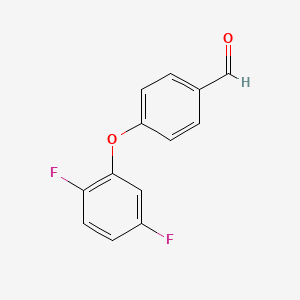

![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
